molecular formula C3H2Cl3F3 B3392414 Propane, 2,3,3-trichloro-1,1,1-trifluoro- CAS No. 431-51-6

Propane, 2,3,3-trichloro-1,1,1-trifluoro-

Cat. No.: B3392414
CAS No.: 431-51-6
M. Wt: 201.4 g/mol
InChI Key: UHUGFVKSZJCZEY-UHFFFAOYSA-N
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Description

Propane, 2,3,3-trichloro-1,1,1-trifluoro- is a halogenated hydrocarbon with the molecular formula C₃H₂Cl₃F₃ and a molecular weight of 201.402 g/mol . This compound is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties.

Scientific Research Applications

Propane, 2,3,3-trichloro-1,1,1-trifluoro- has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane, 2,3,3-trichloro-1,1,1-trifluoro- can be synthesized through the halogenation of propane derivatives. One common method involves the reaction of trifluoropropene with chlorine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete halogenation.

Industrial Production Methods

In industrial settings, the production of propane, 2,3,3-trichloro-1,1,1-trifluoro- often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and precise temperature control to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Propane, 2,3,3-trichloro-1,1,1-trifluoro- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form less halogenated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex fluorinated and chlorinated compounds.

Common Reagents and Conditions

    Substitution: Reagents such as in acetone can be used for halogen exchange reactions.

    Reduction: in the presence of a is commonly used for reduction.

    Oxidation: or can be employed for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds like 2,3,3-triiodo-1,1,1-trifluoropropane , while reduction can produce 2,3-dichloro-1,1,1-trifluoropropane .

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-trifluoro-2,2,3,3,3-pentachloropropane
  • 1,1,2-trichloro-1,2,2-trifluoroethane
  • 1,1,3-trichloro-1,3,3-trifluoropropane

Uniqueness

Propane, 2,3,3-trichloro-1,1,1-trifluoro- is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties. Compared to similar compounds, it exhibits different reactivity patterns and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2,3,3-trichloro-1,1,1-trifluoropropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2Cl3F3/c4-1(2(5)6)3(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUGFVKSZJCZEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(Cl)Cl)(C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2Cl3F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30334562
Record name Propane, 2,3,3-trichloro-1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431-51-6
Record name Propane, 2,3,3-trichloro-1,1,1-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30334562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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